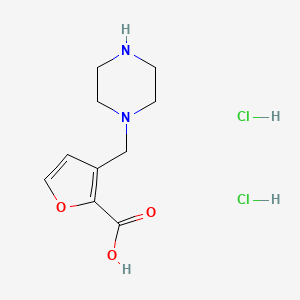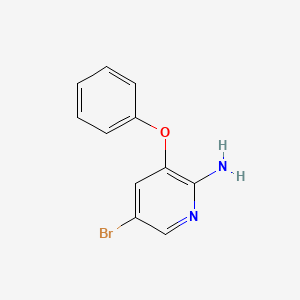
5-Bromo-3-phenoxypyridin-2-amine
Übersicht
Beschreibung
5-Bromo-3-phenoxypyridin-2-amine is a chemical compound with the CAS Number: 953045-12-0 . It has a molecular weight of 265.11 . The compound is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-phenoxypyridin-2-amine is1S/C11H9BrN2O/c12-8-6-10 (11 (13)14-7-8)15-9-4-2-1-3-5-9/h1-7H, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Bromo-3-phenoxypyridin-2-amine is a yellow to brown solid at room temperature . It has a molecular weight of 265.11 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
5-Bromo-3-phenoxypyridin-2-amine: serves as a precursor in the synthesis of various pyridine derivatives. These derivatives are synthesized through reactions like Suzuki cross-coupling, which can lead to compounds with potential applications in medicinal chemistry and material science .
Biological Activity Studies
This compound can be used to create derivatives that are then tested for biological activities. For instance, anti-thrombolytic, biofilm inhibition, and haemolytic activities are areas of interest where these derivatives could play a significant role .
Quantum Mechanical Investigations
Researchers utilize 5-Bromo-3-phenoxypyridin-2-amine to develop new compounds that are then analyzed using quantum mechanical methods. These studies can reveal information about the electronic structure and reactivity of the molecules, which is crucial for designing drugs and materials with specific properties .
Liquid Crystal Research
Derivatives of 5-Bromo-3-phenoxypyridin-2-amine may be investigated as potential chiral dopants for liquid crystals. The compound’s structure allows for modifications that can influence the liquid crystal’s properties, such as phase stability and optical activity .
Chemical Synthesis
In chemical synthesis, this compound is used for its reactivity with various reagents to produce a wide range of products. Its phenoxypyridin moiety is particularly reactive, making it a valuable building block in synthetic chemistry .
Material Science Applications
The synthesized derivatives from 5-Bromo-3-phenoxypyridin-2-amine can be used to create new materials with unique properties. These materials could have applications in electronics, photonics, or as catalysts in various chemical reactions .
Reference Standards for Pharmaceutical Testing
5-Bromo-3-phenoxypyridin-2-amine: is also used to create reference standards that are essential for the pharmaceutical industry. These standards help ensure the identity, quality, purity, and strength of pharmaceutical products .
Custom Synthesis and Procurement
This compound is often used in custom synthesis services, where companies provide tailored solutions for their clients’ research and development needs. It can also be sourced and procured for specific research applications, demonstrating its versatility in scientific research .
Safety and Hazards
The safety information available indicates that 5-Bromo-3-phenoxypyridin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
5-bromo-3-phenoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCAWSPADWUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-phenoxypyridin-2-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)
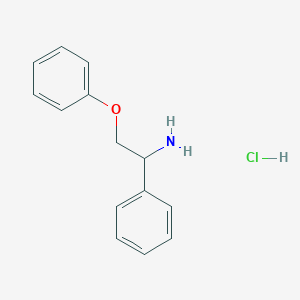
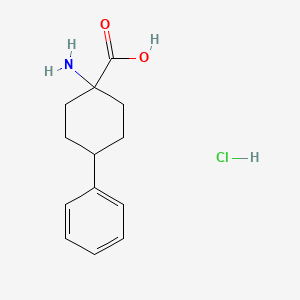
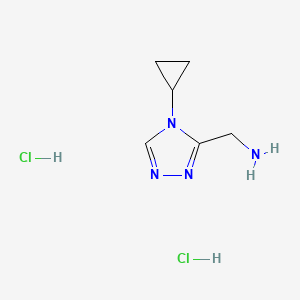
![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)

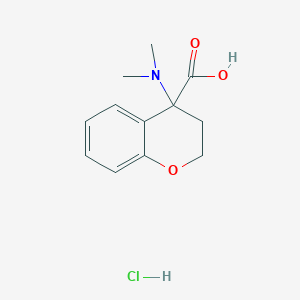
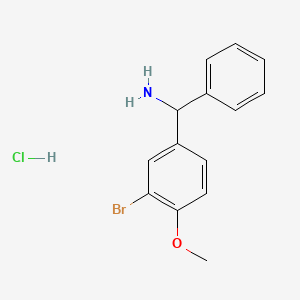
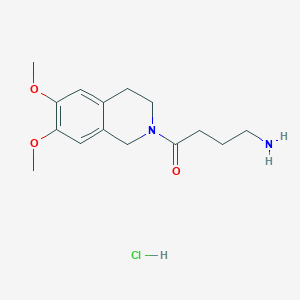
![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)
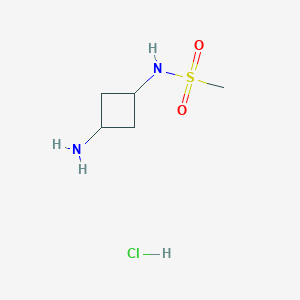
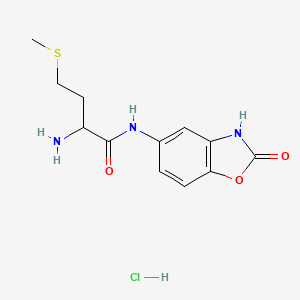
![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)
